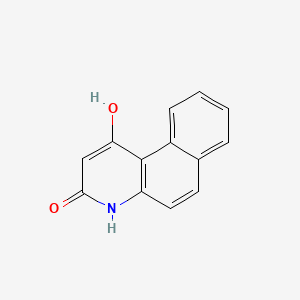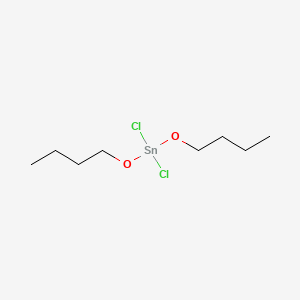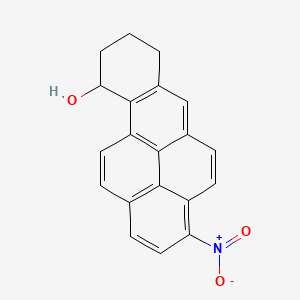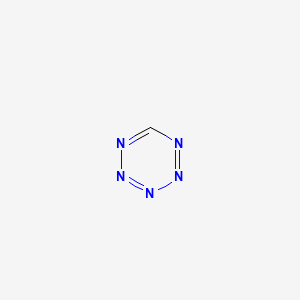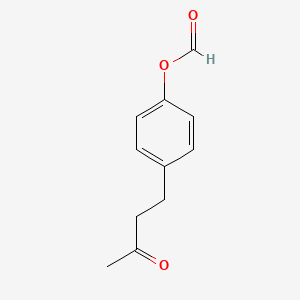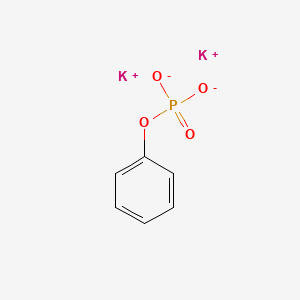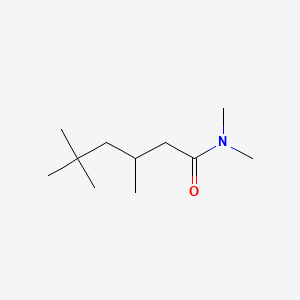
2H-Pyrrole, 3,4-dihydro-5-(4-phenylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole, 3,4-dihydro-5-(4-phénylbutyl)-: est un composé organique appartenant à la famille des pyrroles. Les pyrroles sont des composés organiques aromatiques hétérocycliques, caractérisés par une structure cyclique à cinq chaînons contenant un atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction:
Synthèse de Paal-Knorr: Cette méthode implique la condensation du 2,5-diméthoxytétrahydrofurane avec diverses amines et sulfonamides en présence d'une quantité catalytique de chlorure de fer (III).
Conversion catalysée par des métaux: Une méthode sélective et atome-économique implique la conversion de diols primaires et d'amines en pyrroles 2,5-non substitués à l'aide d'un complexe de manganèse stable.
Méthodes de production industrielle: Les méthodes de production industrielle du 2H-Pyrrole, 3,4-dihydro-5-(4-phénylbutyl)- impliquent généralement une synthèse à grande échelle utilisant la méthode de Paal-Knorr en raison de sa simplicité opérationnelle et de son rendement élevé.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, souvent à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Les réactions de réduction peuvent être effectuées à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Les réactions de substitution, en particulier la substitution électrophile, peuvent se produire sur l'atome d'azote ou sur le cycle aromatique.
Réactifs et conditions courants:
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution: Réactifs électrophiles tels que les halogènes ou les chlorures de sulfonyle en présence d'un catalyseur acide de Lewis.
Principaux produits:
Oxydation: Formation d'acide pyrrole-2,5-dicarboxylique.
Réduction: Formation de dérivés de 3,4-dihydro-2H-pyrrole.
Substitution: Formation de pyrroles N-substitués.
Applications De Recherche Scientifique
Chimie:
- Utilisé comme brique de construction en synthèse organique pour la préparation de molécules plus complexes.
- Agit comme intermédiaire dans la synthèse de produits pharmaceutiques et agrochimiques.
Biologie:
- Étudié pour son potentiel en tant que molécule biologiquement active avec des propriétés antimicrobiennes et anticancéreuses.
Médecine:
- Exploré pour son utilisation dans le développement de médicaments, en particulier dans la synthèse de composés ayant un potentiel thérapeutique.
Industrie:
- Utilisé dans la production de polymères et de matériaux ayant des propriétés électroniques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2H-Pyrrole, 3,4-dihydro-5-(4-phénylbutyl)- implique son interaction avec diverses cibles moléculaires et voies. Le composé peut agir comme un ligand, se liant à des récepteurs ou des enzymes spécifiques, modulant ainsi leur activité. Cette interaction peut entraîner des changements dans les processus cellulaires, tels que la transduction du signal, l'expression génique et les voies métaboliques.
Mécanisme D'action
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-(4-phenylbutyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Composés similaires:
2H-Pyrane, 3,4-dihydro-: Structure similaire mais contient un atome d'oxygène au lieu d'azote.
5-Phényl-3,4-dihydro-2H-pyrrole: Structure similaire avec un groupe phényle en position 5.
5-Méthoxy-3,4-dihydro-2H-pyrrole: Contient un groupe méthoxy au lieu d'un groupe phénylbutyle.
Unicité:
- La présence du substituant 5-(4-phénylbutyl) dans le 2H-Pyrrole, 3,4-dihydro-5-(4-phénylbutyl)- confère des propriétés chimiques uniques, telles qu'une hydrophobicité accrue et un potentiel d'interactions spécifiques avec des cibles biologiques. Cela le distingue des autres composés similaires et le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
118282-76-1 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
5-(4-phenylbutyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C14H19N/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-3,7-8H,4-6,9-12H2 |
Clé InChI |
RUPJZJJLPQNYCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC1)CCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


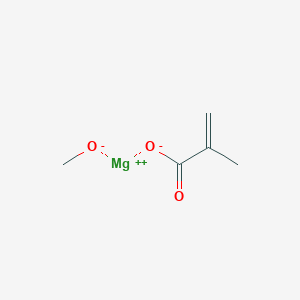
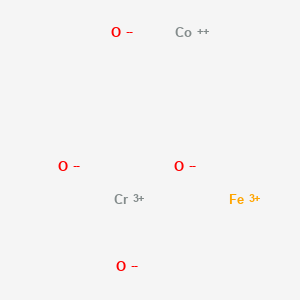
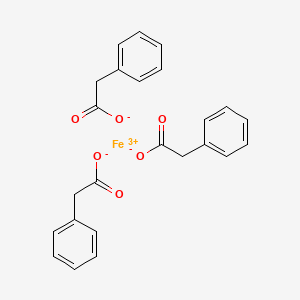

![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
